1-(2-Fluorophenyl)-3-(4-(methylthio)benzo[d]thiazol-2-yl)urea
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Overview
Description
1-(2-Fluorophenyl)-3-(4-(methylthio)benzo[d]thiazol-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a fluorophenyl group and a benzo[d]thiazol-2-yl group, which are linked through a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorophenyl)-3-(4-(methylthio)benzo[d]thiazol-2-yl)urea typically involves the reaction of 2-fluoroaniline with 4-(methylthio)benzo[d]thiazol-2-yl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluorophenyl)-3-(4-(methylthio)benzo[d]thiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The fluorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Tin(II) chloride, iron powder, ethanol as solvent.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
1-(2-Fluorophenyl)-3-(4-(methylthio)benzo[d]thiazol-2-yl)urea has been explored for various scientific research applications:
Medicinal Chemistry: The compound has potential as a pharmacophore for the development of new drugs targeting specific enzymes or receptors.
Materials Science: It can be used as a building block for the synthesis of advanced materials with unique electronic or optical properties.
Biological Studies: The compound can serve as a probe for studying biological processes involving urea derivatives and their interactions with biomolecules.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-3-(4-(methylthio)benzo[d]thiazol-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and the benzo[d]thiazol-2-yl group contribute to the binding affinity and specificity of the compound. The urea moiety can form hydrogen bonds with amino acid residues in the active site of the target protein, thereby modulating its activity.
Comparison with Similar Compounds
Similar Compounds
1-(2-Fluorophenyl)-3-(4-methylphenyl)urea: Similar structure but lacks the benzo[d]thiazol-2-yl group.
1-(2-Fluorophenyl)-3-(4-(methylthio)phenyl)urea: Similar structure but lacks the benzo[d]thiazol-2-yl group.
1-(2-Fluorophenyl)-3-(4-(methylthio)benzo[d]imidazol-2-yl)urea: Similar structure but contains a benzo[d]imidazol-2-yl group instead of benzo[d]thiazol-2-yl.
Uniqueness
1-(2-Fluorophenyl)-3-(4-(methylthio)benzo[d]thiazol-2-yl)urea is unique due to the presence of both the fluorophenyl and benzo[d]thiazol-2-yl groups, which confer distinct electronic and steric properties. These features enhance its potential for specific interactions with biological targets and its utility in materials science applications.
Properties
IUPAC Name |
1-(2-fluorophenyl)-3-(4-methylsulfanyl-1,3-benzothiazol-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3OS2/c1-21-11-7-4-8-12-13(11)18-15(22-12)19-14(20)17-10-6-3-2-5-9(10)16/h2-8H,1H3,(H2,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTETVLVUEAAGNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(S2)NC(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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